Haloperidol - 61788-97-4

Haloperidol

Catalog Number: EVT-7895855
CAS Number: 61788-97-4
Molecular Formula: C21H23ClFNO2
Molecular Weight: 375.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Haloperidol is a compound composed of a central piperidine structure with hydroxy and p-chlorophenyl substituents at position 4 and an N-linked p-fluorobutyrophenone moiety. It has a role as a serotonergic antagonist, a first generation antipsychotic, a dopaminergic antagonist, an antidyskinesia agent and an antiemetic. It is a hydroxypiperidine, an organofluorine compound, an aromatic ketone, a tertiary alcohol and a member of monochlorobenzenes.
Haloperidol is a high potency first-generation (typical) antipsychotic and one of the most frequently used antipsychotic medications used worldwide. While haloperidol has demonstrated pharmacologic activity at a number of receptors in the brain, it exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain. Haloperidol is indicated for the treatment of the manifestations of several psychotic disorders including schizophrenia, acute psychosis, Tourette syndrome, and other severe behavioural states. It is also used off-label for the management of chorea associated with Huntington's disease and for the treatment of intractable hiccups as it is a potent antiemetic. Dopamine-antagonizing medications such as haloperidol are though to improve psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia, which is theorized to be caused by a hyperdopaminergic state within the limbic system of the brain. Use of the first-generation antipsychotics (including haloperidol) is considered highly effective for the management of the "positive" symptoms of schizophrenia including hallucinations, hearing voices, aggression/hostility, disorganized speech, and psychomotor agitation. However, this class of drugs is also limited by the development of movement disorders induced by dopamine-blockade such as drug-induced parkinsonism, akathisia, dystonia, tardive dyskinesia, as well as other side effects including sedation, weight gain, and prolactin changes. While there are limited high-quality studies comparing haloperidol to lower-potency first-generation antipsychotics such as [DB00477], [DB01624], [DB00623], and [DB01403], haloperidol typically demonstrates the least amount of side effects within this class, but demonstrates a stronger disposition for causing extrapyramidal symptoms (EPS). These other low‐potency antipsychotics are limited by their lower affinity for dopamine receptors, which requires a higher dose to effectively treat symptoms of schizophrenia. In addition, they block many receptors other than the primary target (dopamine receptors), such as cholinergic or histaminergic receptors, resulting in a higher incidence of side effects such as sedation, weight gain, and hypotension. Interestingly, in vivo pharmacogenetic studies have demonstrated that the metabolism of haloperidol may be modulated by genetically determined polymorphic CYP2D6 activity. However, these findings contradict the findings from studies in vitro with human liver microsomes and from drug interaction studies in vivo. Inter-ethnic and pharmacogenetic differences in haloperidol metabolism may possibly explain these observations. First-generation antipsychotic drugs have largely been replaced with second- and third-generation (atypical) antipsychotics such as [DB00734], [DB00334], [DB00363], [DB01224], [DB01238], and [DB00246]. However, haloperidol use remains widespread and is considered the benchmark for comparison in trials of the newer generation antipsychotics. The efficacy of haloperidol was first established in controlled trials in the 1960s.
Haloperidol is a Typical Antipsychotic.
Haloperidol is a conventional antipsychotic agent used in the treatment of acute and chronic psychosis. Haloperidol therapy is commonly associated with minor serum aminotransferase elevations and in very rare instances has been linked to clinically apparent acute liver injury.
Haloperidol is a phenylbutylpiperadine derivative with antipsychotic, neuroleptic, and antiemetic activities. Haloperidol competitively blocks postsynaptic dopamine (D2) receptors in the mesolimbic system of the brain, thereby eliminating dopamine neurotransmission and leading to antidelusionary and antihallucinagenic effects. Antagonistic activity mediated through D2 dopamine receptors in the chemoreceptive trigger zone (CTZ) accounts for its antiemetic activity.
A phenyl-piperidinyl-butyrophenone that is used primarily to treat SCHIZOPHRENIA and other PSYCHOSES. It is also used in schizoaffective disorder, DELUSIONAL DISORDERS, ballism, and TOURETTE SYNDROME (a drug of choice) and occasionally as adjunctive therapy in INTELLECTUAL DISABILITY and the chorea of HUNTINGTON DISEASE. It is a potent antiemetic and is used in the treatment of intractable HICCUPS. (From AMA Drug Evaluations Annual, 1994, p279)
Source and Classification

Haloperidol is derived from the butyrophenone structure, specifically designed to exhibit antipsychotic properties. It is classified as a typical antipsychotic and is often utilized in both inpatient and outpatient settings for various psychiatric conditions. The compound is also used off-label for conditions such as Tourette syndrome and severe agitation.

Synthesis Analysis

Methods and Technical Details

The synthesis of haloperidol involves several steps, typically starting from commercially available precursors. A notable method includes the reaction of 4-chloro-1-(4-fluorophenyl)butan-1-one with piperidine derivatives. The process generally involves:

  1. Refluxing: The starting materials are refluxed in a suitable solvent, often under basic conditions to facilitate nucleophilic substitution reactions.
  2. Purification: After synthesis, the crude product undergoes purification processes such as crystallization or chromatography to isolate pure haloperidol.

For instance, one method involves dissolving a crude haloperidol product in dimethyl sulfoxide (DMSO) at elevated temperatures to remove dimerized impurities, followed by crystallization to obtain pure haloperidol .

Molecular Structure Analysis

Structure and Data

Haloperidol's molecular formula is C21H24ClFNO2, with a molecular weight of approximately 375.88 g/mol. The structure features a butyrophenone backbone with a piperidine ring, characterized by the following key components:

  • Chlorophenyl group: Contributes to its lipophilicity and receptor binding affinity.
  • Piperidine ring: Essential for its pharmacological activity, allowing interaction with dopamine receptors.

The three-dimensional structure can be represented using various software tools that illustrate its conformation and spatial arrangement of atoms.

Chemical Reactions Analysis

Reactions and Technical Details

Haloperidol can participate in several chemical reactions, primarily involving nucleophilic substitutions due to its electrophilic centers. Key reactions include:

  1. Alkylation: Haloperidol can undergo alkylation at the nitrogen atom of the piperidine ring, leading to the formation of quaternary ammonium salts which may exhibit different pharmacological profiles .
  2. Hydrolysis: Under specific conditions, haloperidol esters can be hydrolyzed by carboxylesterases in vivo, releasing active haloperidol .

These reactions are crucial for developing prodrugs or derivatives that may improve therapeutic efficacy or reduce side effects.

Mechanism of Action

Process and Data

Pharmacological studies indicate that haloperidol's affinity for D2 receptors correlates with its clinical efficacy in reducing psychotic symptoms. Quantitative structure-activity relationship (QSAR) analyses have been employed to explore modifications that enhance its receptor binding properties .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Haloperidol appears as a white crystalline powder with the following physical properties:

  • Melting Point: Approximately 147 °C
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical properties include its reactivity towards nucleophiles due to the presence of electrophilic centers, making it suitable for further derivatization in drug development.

Applications

Scientific Uses

Haloperidol is widely used in clinical settings for:

  • Psychiatric Disorders: Treatment of schizophrenia, acute psychosis, and severe agitation.
  • Neurological Conditions: Management of Tourette syndrome.
  • Behavioral Disorders: Used in children for severe behavioral issues when other treatments fail.

Research continues into haloperidol derivatives that may offer improved efficacy or reduced side effects through modified pharmacokinetic profiles or enhanced receptor selectivity .

Neuropharmacology of Haloperidol: Dopaminergic Mechanisms

Dopamine D2 Receptor Antagonism: Structural and Functional Implications

Haloperidol exerts its primary antipsychotic effects through high-affinity antagonism of dopamine D2 receptors. This butyrophenone derivative binds to the extended orthosteric pocket of D2 receptors with approximately 20-fold greater affinity than dopamine itself, achieving dissociation constants (Kd) in the low nanomolar range (0.1-1 nM) [3] [4]. Structural analyses reveal that haloperidol's 4-(4-chlorophenyl)-4-hydroxypiperidine moiety forms critical hydrogen bonds with Ser193 and Asp114 residues in the D2 receptor's transmembrane domain, while its fluorophenyl ketone group stabilizes the complex through hydrophobic interactions [3]. This precise molecular docking enables irreversible, pseudo-covalent binding that persistently blocks dopamine signaling.

Functionally, haloperidol binding inhibits dopamine-mediated Gi/o protein signaling, reducing adenylate cyclase activity and cAMP production. At therapeutic concentrations, haloperidol achieves 65-78% striatal D2 receptor occupancy, which correlates with antipsychotic efficacy. Occupancy exceeding 80% significantly increases extrapyramidal risks but provides no additional therapeutic benefit [1] [10]. The drug demonstrates distinct binding kinetics to D2 receptor isoforms: it preferentially binds postsynaptic D2L (long isoform) heteroreceptors over presynaptic D2S (short isoform) autoreceptors, explaining its potent antipsychotic effects despite differential neuronal expression patterns [10].

Table 1: Haloperidol Binding Kinetics at Dopamine Receptor Subtypes

Receptor TypeBinding Affinity (Ki, nM)Dissociation Half-lifeFunctional Effect
D2L0.4 ± 0.124 ± 3 minPostsynaptic inhibition
D2S1.2 ± 0.312 ± 2 minAutoreceptor blockade
D33.5 ± 0.818 ± 4 minModulatory effects
D46.2 ± 1.532 ± 5 minLimited clinical significance

Haloperidol's therapeutic latency (2-4 weeks) correlates with downstream adaptations beyond initial receptor binding. Chronic administration (14 days) in murine models induces synaptic remodeling in striatal indirect pathway spiny neurons (iSPNs), including pruning of corticostriatal glutamatergic synapses and altered intrinsic excitability [2]. These slow neuroplastic changes may explain why clinical effects persist despite rapid drug clearance (elimination half-life: 14-26 hours) [3] [4].

Extrastriatal vs. Striatal Dopaminergic Pathways: Regional Specificity

Haloperidol exhibits region-specific effects across dopaminergic pathways due to differential receptor expression and neuronal circuitry:

  • Nigrostriatal Pathway: In the dorsal striatum, haloperidol potently blocks D2 receptors on iSPNs, disinhibiting GABAergic output to the globus pallidus externa. This diminishes movement-related thalamocortical signaling, explaining initial motor side effects [8]. Chronic administration reduces nigral substance P-like immunoreactivity by 40-60%, indicating altered striatonigral feedback loops [9].

  • Mesolimbic Pathway: Haloperidol's antagonism of ventral striatal (nucleus accumbens) D2 receptors reduces dopamine hyperactivity associated with positive psychotic symptoms. fMRI studies show haloperidol administration (2-3 mg) decreases ventral striatal activation during reward processing by 25-30% versus placebo. The drug paradoxically increases midbrain (SN/VTA) activity due to disinhibition of dopaminergic neurons following autoreceptor blockade [7].

  • Mesocortical Pathway: Unlike typical responses, haloperidol administration decreases prefrontal cortex (PFC) activity by 15-20% during cognitive tasks. This reflects predominant D2 heteroreceptor blockade on glutamatergic pyramidal neurons rather than autoreceptor effects, since mesocortical dopamine neurons lack somatodendritic D2 autoreceptors [7]. This PFC suppression correlates with impaired working memory performance observed in healthy volunteers [6].

Table 2: Region-Specific Haloperidol Effects in Dopaminergic Pathways

PathwayPrimary Brain RegionsNet Neural Activity ChangeKey Neuroadaptations
NigrostriatalDorsal striatum, SNpc↓ 20-30%↓ Nigral substance P; ↑ iSPN synaptic pruning [2] [9]
MesolimbicVentral striatum, VTA↓ 25% (striatum); ↑ 15% (VTA)Altered reward prediction error signaling
MesocorticalPFC, anterior cingulate↓ 15-20%Impaired working memory encoding

The regional specificity is further evidenced by differential synaptic remodeling. Two-week haloperidol treatment selectively induces intrinsic and synaptic adaptations in striatal iSPNs, including: (1) 35% reduction in excitatory corticostriatal synapses, (2) 40% decrease in intrinsic excitability, and (3) paradoxical strengthening of surviving glutamatergic synapses [2]. These findings demonstrate that haloperidol's therapeutic effects involve pathway-specific neural reorganization beyond acute receptor blockade.

Comparative Pharmacodynamics of First-Generation Antipsychotics

Among first-generation antipsychotics (FGAs), haloperidol exhibits distinct pharmacodynamic properties:

  • Receptor Binding Profile: Haloperidol demonstrates superior D2 selectivity (D2:5-HT2A ratio = 1:1.3) compared to low-potency FGAs like chlorpromazine (1:75). This translates to approximately 50-fold greater D2 affinity (haloperidol Ki = 0.7 nM vs. chlorpromazine Ki = 35 nM) [3] [8]. Haloperidol's moderate σ1 receptor affinity (Ki = 2 nM) may contribute to its efficacy in negative symptoms, while negligible muscarinic (Ki >500 nM) and histaminergic (Ki >200 nM) binding minimizes autonomic side effects [4].

  • Therapeutic Potency Correlates: Haloperidol achieves equivalent D2 occupancy at 100-fold lower doses than chlorpromazine (2 mg vs. 200 mg daily). Perphenazine shows intermediate potency, requiring 4 mg/day for comparable occupancy [1] [8]. Clinical efficacy studies demonstrate haloperidol's superior effect size (0.67) versus chlorpromazine (0.44) for positive symptoms, but comparable efficacy to perphenazine in maintenance therapy [1] [8].

  • Neurochemical Specificity: Unlike phenothiazines that non-specifically inhibit membrane-bound enzymes, haloperidol selectively targets dopamine receptors. In vivo microdialysis shows haloperidol increases striatal dopamine turnover by 300-400%—significantly greater than thioridazine (150-200%)—reflecting potent autoreceptor blockade [6] [8]. This specificity underlies haloperidol's reduced risk of metabolic complications but higher propensity for motor effects compared to low-potency FGAs.

Table 3: Pharmacodynamic Comparison of First-Generation Antipsychotics

ParameterHaloperidolChlorpromazinePerphenazineThiothixene
D2 Ki (nM)0.7 ± 0.235 ± 81.2 ± 0.30.9 ± 0.2
5-HT2A Ki (nM)0.9 ± 0.32,600 ± 40010 ± 2120 ± 30
α1-Adrenergic Ki (nM)15 ± 33 ± 0.51.5 ± 0.425 ± 5
Equivalent Dose (mg)210042
Striatal DA Turnover Increase350%180%280%320%

Haloperidol uniquely influences motor circuitry through striatal substance P systems. Chronic administration reduces nigral substance P-like immunoreactivity by 55%—significantly greater than thioridazine (20%)—indicating potent modulation of striatonigral pathways [9]. This neurochemical effect correlates with haloperidol's higher risk of drug-induced parkinsonism but may contribute to its superior anti-tic efficacy in Tourette syndrome [1] [4].

Properties

CAS Number

61788-97-4

Product Name

Haloperidol

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one

Molecular Formula

C21H23ClFNO2

Molecular Weight

375.9 g/mol

InChI

InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2

InChI Key

LNEPOXFFQSENCJ-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F

Solubility

23.5 [ug/mL] (The mean of the results at pH 7.4)
Crystals; mp 226-227.5 °C; sol in water at 300X10+1 mg/L /Hydrochloride/
In water, 1.4X10+1 mg/L @ 25 °C
16.7 mg/ml in alcohol at 25 °C
Freely sol in chloroform, methanol, acetone, benzene, dil acids
4.46e-03 g/L

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.